![molecular formula C10H17ClO2S B2363988 (2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride CAS No. 2167263-36-5](/img/structure/B2363988.png)
(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride is a chemical compound known for its unique spirocyclic structure. This compound is utilized in various fields, including organic synthesis and pharmaceutical development, due to its distinctive reactivity and structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride typically involves the reaction of (2,2-Dimethylspiro[3.3]heptan-6-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfone derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically occurs in aqueous or moist environments.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfones: Formed from the reaction with thiols or through oxidation.
Aplicaciones Científicas De Investigación
(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex molecules.
Pharmaceutical Development: In the synthesis of potential drug candidates due to its ability to form stable sulfonamide and sulfone linkages.
Material Science: In the development of novel materials with unique properties.
Biological Studies: As a reagent for modifying biomolecules to study their functions and interactions.
Mecanismo De Acción
The mechanism of action of (2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These reactions are often utilized to modify other molecules, thereby altering their properties and functions.
Comparación Con Compuestos Similares
Similar Compounds
- (6,6-Dimethylspiro[3.3]heptan-2-yl)methanesulfonyl chloride
- (6,6-Difluorospiro[3.3]heptan-2-yl)methanesulfonyl chloride
Uniqueness
(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride is unique due to its specific spirocyclic structure, which imparts distinct reactivity and stability compared to other sulfonyl chlorides. This uniqueness makes it a valuable tool in synthetic chemistry and pharmaceutical development, offering advantages in terms of selectivity and efficiency in forming desired products.
Propiedades
IUPAC Name |
(2,2-dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO2S/c1-9(2)6-10(7-9)3-8(4-10)5-14(11,12)13/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLZOMCSEVUKEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC(C2)CS(=O)(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
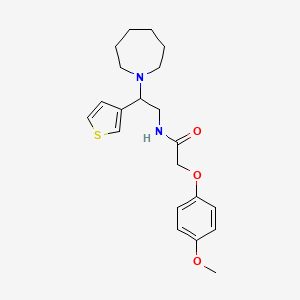
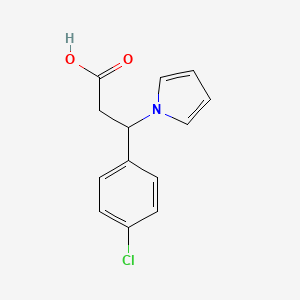
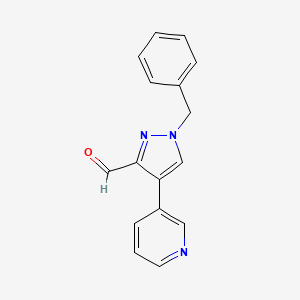

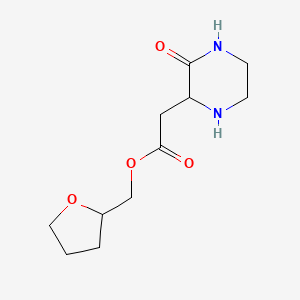
![2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2363911.png)
![4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B2363912.png)
![(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B2363914.png)

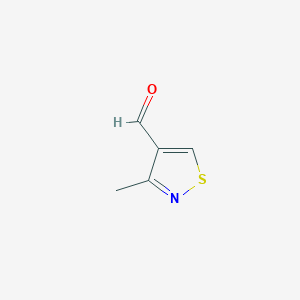
![N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2363924.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2363925.png)
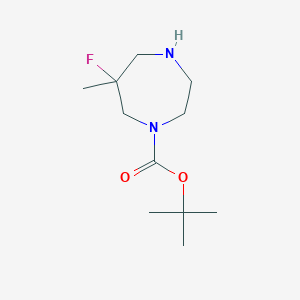
![2-([1,1'-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide](/img/structure/B2363928.png)
